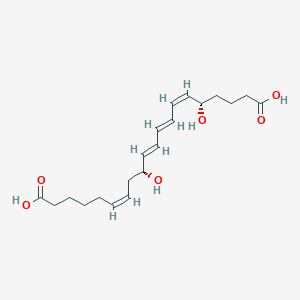

20-Carboxy-leukotriene B4

Overview

Description

20-Carboxy Leukotriene B4 is a metabolite of Leukotriene B4, a lipid mediator involved in inflammatory responses. This compound binds with high affinity to the BLT1 receptor and plays a role in modulating neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Mechanism of Action

Target of Action

The primary target of 20-Carboxy-leukotriene B4 is the BLT1 receptor . This receptor plays a crucial role in mediating the actions of leukotrienes, which are lipid mediators involved in various physiological and pathological processes, including inflammation and immune responses .

Mode of Action

This compound binds to the BLT1 receptor with high affinity . This binding inhibits the actions mediated by Leukotriene B4 (LTB4), such as neutrophil responses, which include migration, degranulation, and leukotriene biosynthesis .

Biochemical Pathways

The action of this compound primarily affects the leukotriene pathway. By binding to the BLT1 receptor, it inhibits the responses mediated by LTB4, which is a potent chemoattractant for leukocytes . This results in the downregulation of neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Pharmacokinetics

It is known that this compound is a metabolite of leukotriene b4 (ltb4), which is rapidly metabolized by leukocytes, notably into 20-oh- and 20-cooh-ltb4 .

Result of Action

The binding of this compound to the BLT1 receptor results in the inhibition of LTB4-mediated neutrophil responses . This includes the inhibition of neutrophil migration, degranulation, and leukotriene biosynthesis . These actions play a significant role in modulating immune responses and inflammation.

Biochemical Analysis

Biochemical Properties

20-Carboxy-leukotriene B4 binds to the BLT1 receptor with high affinity . It inhibits LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Cellular Effects

This compound has been found to inhibit all of the LTB4-mediated neutrophil responses tested, including migration, degranulation, and leukotriene biosynthesis . It also inhibits the LTB4-mediated migration of human eosinophils .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the BLT1 receptor with high affinity . This binding inhibits LTB4-mediated neutrophil responses .

Metabolic Pathways

This compound is a metabolite of LTB4 in human neutrophils . In human leukocytes, LTB4 is inactivated by the enzyme LTB4 20-hydroxylase . The resulting 20-hydroxy LTB4 is further oxidized to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 20-Carboxy Leukotriene B4 is synthesized through the omega-oxidation of Leukotriene B4. This process involves the enzyme Leukotriene B4 20-hydroxylase, which converts Leukotriene B4 to 20-hydroxy Leukotriene B4. The 20-hydroxy Leukotriene B4 is then further oxidized to 20-carboxy Leukotriene B4 .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure high purity and yield. The compound is often produced in solution form, such as in ethanol, and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 20-Carboxy Leukotriene B4 primarily undergoes oxidation reactions. The initial oxidation of Leukotriene B4 to 20-hydroxy Leukotriene B4 and subsequent oxidation to 20-carboxy Leukotriene B4 are key steps in its metabolic pathway .

Common Reagents and Conditions:

Reagents: NADPH, Leukotriene B4 20-hydroxylase

Conditions: Enzymatic reactions typically occur in the presence of NADPH and under physiological conditions.

Major Products: The major product formed from the oxidation of Leukotriene B4 is 20-carboxy Leukotriene B4 .

Scientific Research Applications

20-Carboxy Leukotriene B4 has several scientific research applications:

Comparison with Similar Compounds

Leukotriene B4: The parent compound, involved in inflammatory responses.

20-Hydroxy Leukotriene B4: An intermediate in the oxidation pathway of Leukotriene B4.

Uniqueness: 20-Carboxy Leukotriene B4 is unique in its ability to bind to the BLT1 receptor with high affinity and inhibit Leukotriene B4-mediated responses. This makes it a valuable compound for studying and modulating inflammatory pathways .

Biological Activity

20-Carboxy-leukotriene B4 (20-COOH-LTB4) is an omega-oxidized metabolite of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses and immune regulation. Understanding the biological activity of 20-COOH-LTB4 is crucial for elucidating its role in various physiological and pathological processes, particularly in the context of immune cell function and inflammation.

This compound is formed through the oxidative metabolism of LTB4, primarily by neutrophil microsomes. The conversion of LTB4 to 20-COOH-LTB4 involves enzymatic processes that are significant for regulating the availability and activity of LTB4 in inflammatory settings.

| Property | Value |

|---|---|

| Molecular Formula | C20H32O5 |

| Molecular Weight | 352.47 g/mol |

| Classification | Omega-oxidized leukotriene metabolite |

20-COOH-LTB4 exhibits a unique profile in modulating immune responses compared to its precursor, LTB4. While LTB4 is known to be a potent chemoattractant that promotes neutrophil recruitment and activation, studies indicate that 20-COOH-LTB4 can inhibit these effects, acting as a natural antagonist to LTB4-mediated responses.

- Inhibition of Neutrophil Functions : Research has demonstrated that 20-COOH-LTB4 downregulates various neutrophil activities, including:

- Receptor Interaction : 20-COOH-LTB4 binds to the BLT1 receptor with high affinity but activates downstream signaling pathways to a lesser extent than LTB4. This differential interaction suggests a regulatory role for 20-COOH-LTB4 in controlling excessive inflammatory responses .

Case Studies

Several studies have highlighted the biological implications of 20-COOH-LTB4:

- Study on Neutrophil Recruitment : In an experimental model involving Salmonella typhimurium, increased levels of LTB4 were associated with enhanced neutrophil swarming and recruitment. However, the presence of 20-COOH-LTB4 was shown to limit this response, indicating its potential as a modulator in bacterial infections .

- Impact on Eosinophils : Another study found that 20-COOH-LTB4 effectively inhibited eosinophil migration induced by LTB4 but did not affect migration triggered by other chemotactic factors like 5-KETE . This specificity underscores its role in fine-tuning immune responses.

Research Findings

Recent findings regarding the biological activity of 20-COOH-LTB4 include:

- Quantitative Analysis : Advanced methods such as mass fragmentography have been developed for the simultaneous quantitation of LTB4 and its metabolites, including 20-COOH-LTB4, revealing their concentrations during inflammatory responses .

- Role in Inflammation : The modulation of leukotriene levels, including 20-COOH-LTB4, has been linked to various inflammatory diseases, suggesting that targeting these pathways could provide therapeutic benefits .

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGPVJGNOLNHT-VFLUTPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313358 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80434-82-8 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Carboxy-leukotriene� B4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20-Carboxy-leukotriene B4 produced in the body?

A: this compound is a metabolite of leukotriene B4, itself a product of the 5-lipoxygenase pathway involved in arachidonic acid metabolism. Leukotriene B4 undergoes ω-oxidation, primarily in neutrophils, to form 20-hydroxy-leukotriene B4, which is further oxidized to this compound. []

Q2: What is the significance of studying this compound levels in young male smokers?

A: Research indicates that plasma levels of this compound are elevated in young male cigarette smokers compared to non-smokers. This elevation suggests a potential link between cigarette smoking, inflammation, and the 5-lipoxygenase pathway. [] Additionally, exposure of human neutrophils to nicotine and cotinine, components of cigarette smoke, resulted in increased production of this compound, further supporting this connection. []

Q3: Can dietary interventions influence the levels of this compound?

A: Studies on dairy cows with subclinical mastitis suggest that dietary inulin supplementation can modulate milk metabolite levels, including reducing this compound. This finding implies a potential role for dietary interventions in influencing the 5-lipoxygenase pathway and inflammatory responses, although further research is needed to confirm these effects in humans. []

Q4: Is this compound connected to specific disease states?

A: While not a diagnostic marker itself, researchers observed altered levels of this compound in the serum of patients with early-stage non-small cell lung cancer. This finding suggests potential involvement of the this compound pathway in the disease process and warrants further investigation. [] Additionally, elevated this compound levels are found in the milk of cows with subclinical mastitis, indicating a potential role in inflammatory processes within the mammary gland. []

Q5: How is this compound measured in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to quantify this compound in biological samples. This method involves derivatizing this compound to improve its volatility and thermal stability before analysis. Researchers have investigated various derivatization techniques, including methyl ester trimethylsilyl, methyl ester allyldimethylsilyl, and methyl ester tert-butyldimethylsilyl ethers. []

Q6: What are the implications of leukotriene A4 release for this compound production?

A: Research suggests that human polymorphonuclear leukocytes (PMNLs) release a significant portion of synthesized leukotriene A4, the precursor to both leukotriene B4 and this compound. [] This release allows for transcellular metabolism, where neighboring cells can take up leukotriene A4 and convert it to this compound, contributing to its overall levels within tissues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.